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molecular formula C14H20N2O3 B8739124 Ethyl 1-(5-methoxypyridin-2-yl)piperidine-4-carboxylate

Ethyl 1-(5-methoxypyridin-2-yl)piperidine-4-carboxylate

Cat. No. B8739124
M. Wt: 264.32 g/mol
InChI Key: TVZJHXYKIDLFGO-UHFFFAOYSA-N
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Patent
US08394834B2

Procedure details

To a solution of 5′-Methoxy-3,4,5,6-tetrahydro-2H-[1,2′]bipyridinyl-4-carboxylic acid ethyl ester (0.17 g, 0.64 mmol) in 5 mL of THF/MeOH/H2O (1/1/1) was added LiOH.H2O (54 mg, 1.28 mmol). After 3 hours, the reaction was concentrated under vacuo, taken up in EtOAc, washed with aq. NH4Cl. The organic phase was dried over Na2SO4, and concentrated under vacuo to yield 60 mg (39%) of the title product as a light brown solid. ES-MS m/e: 235.1 (M−H+).
Name
LiOH.H2O
Quantity
54 mg
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
39%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]1[CH2:11][CH2:10][N:9]([C:12]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][N:13]=2)[CH2:8][CH2:7]1)=[O:5])C.O[Li].O>C1COCC1.CO.O>[CH3:19][O:18][C:15]1[CH:16]=[CH:17][C:12]([N:9]2[CH2:8][CH2:7][CH:6]([C:4]([OH:5])=[O:3])[CH2:11][CH2:10]2)=[N:13][CH:14]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0.17 g
Type
reactant
Smiles
C(C)OC(=O)C1CCN(CC1)C1=NC=C(C=C1)OC
Name
LiOH.H2O
Quantity
54 mg
Type
reactant
Smiles
O[Li].O
Name
THF MeOH H2O
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1.CO.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated under vacuo
WASH
Type
WASH
Details
washed with aq. NH4Cl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC=1C=CC(=NC1)N1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 39.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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